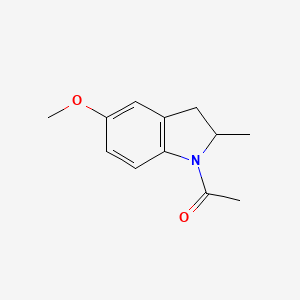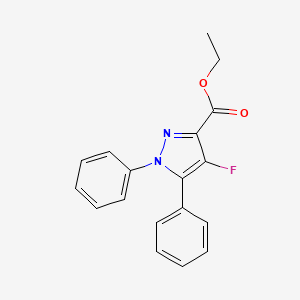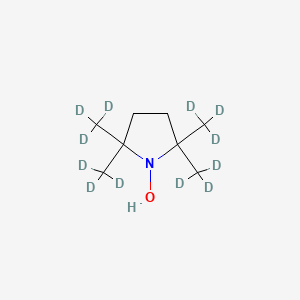
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of four trideuteriomethyl groups attached to the pyrrolidine ring, which makes it a deuterated analog of 1-hydroxy-2,2,5,5-tetramethylpyrrolidine. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography.
化学反応の分析
Types of Reactions
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trideuteriomethyl groups can undergo substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted pyrrolidine derivatives
科学的研究の応用
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine: The non-deuterated analog of the compound.
2,2,5,5-Tetramethylpyrrolidine-1-oxyl (TEMPO): A stable free radical used in various chemical reactions.
3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl: A derivative used as a spin label in EPR spectroscopy.
Uniqueness
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. Additionally, the compound’s stability and reactivity are influenced by the deuterium atoms, making it a valuable tool in various scientific fields.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
155.30 g/mol |
IUPAC名 |
1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-6-8(3,4)9(7)10/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChIキー |
FDFVVBKRHGRRFY-MGKWXGLJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1(CCC(N1O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC1(CCC(N1O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



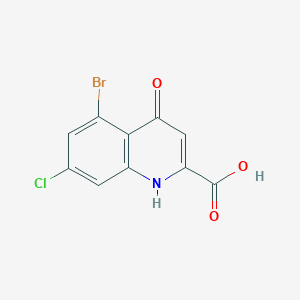
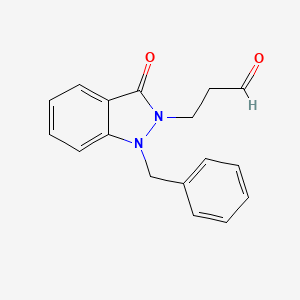
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
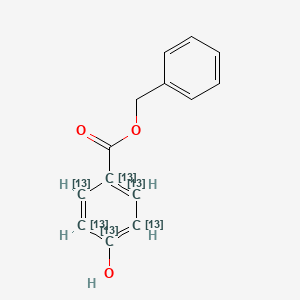

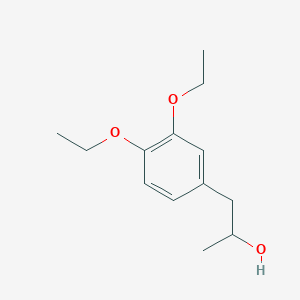
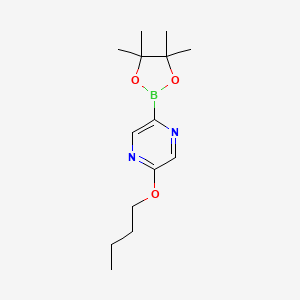
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
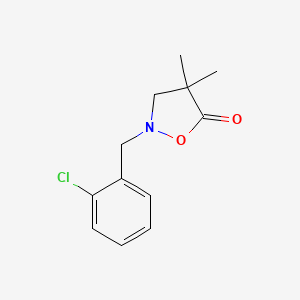
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
